molecular formula C26H20N4O6 B2812196 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-30-1

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

カタログ番号 B2812196
CAS番号: 1207032-30-1
分子量: 484.468
InChIキー: IBFBSBWSEWWRCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O6 and its molecular weight is 484.468. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Synthesis and Antitumor Activity : Maftei et al. (2013) discussed the synthesis of novel 1,2,4-oxadiazole natural product analogs, focusing on their antitumor activity. They synthesized compounds starting from aniline and evaluated their antitumor efficacy against a panel of 11 cell lines, noting significant potency in one of the analogs with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

  • Spectral Characterization and Novel Derivatives Synthesis : Mahmoud et al. (2012) focused on synthesizing and spectrally characterizing various derivatives of phthalazinone. They synthesized a series of derivatives through the reaction of readily obtainable starting materials with different electrophilic reagents (Mahmoud et al., 2012).

  • Antimicrobial Activity : Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. The study revealed that the presence of a styryl moiety marginally increased the biological activity, exhibiting better antibacterial than antifungal activities (Gupta et al., 2008).

  • Anticancer Evaluation : Salahuddin et al. (2014) synthesized novel 2,5-disubstituted 1,3,4-oxadiazole analogs and evaluated their anticancer activities. The study identified compounds with significant growth inhibition effects on a panel of 60 cell lines, indicating the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).

  • Novel Synthetic Pathways : Mrkvička et al. (2010) and Tkachuk et al. (2020) described novel synthetic pathways and reactions for derivatives of quinazoline-2,4-dione and 1,2,4-oxadiazole, focusing on obtaining high yields and exploring the structural versatility of these compounds (Mrkvička et al., 2010), (Tkachuk et al., 2020).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione, which is synthesized from 7-hydroxyquinazoline-2,4(1H,3H)-dione and 1,3-benzodioxole. The second intermediate is 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized from 3-ethoxybenzohydrazide and ethyl chloroformate. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "7-hydroxyquinazoline-2,4(1H,3H)-dione", "1,3-benzodioxole", "3-ethoxybenzohydrazide", "ethyl chloroformate", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione:", "- 7-hydroxyquinazoline-2,4(1H,3H)-dione is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine:", "- 3-ethoxybenzohydrazide is reacted with ethyl chloroformate in the presence of a base to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-carbonyl chloride.", "- The resulting carbonyl chloride is then reacted with ammonia to form 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine.", "Coupling of intermediates:", "- 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione and 3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-amine are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] }

CAS番号

1207032-30-1

製品名

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

分子式

C26H20N4O6

分子量

484.468

IUPAC名

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O6/c1-2-33-18-5-3-4-16(11-18)23-28-24(36-29-23)17-7-8-19-20(12-17)27-26(32)30(25(19)31)13-15-6-9-21-22(10-15)35-14-34-21/h3-12H,2,13-14H2,1H3,(H,27,32)

InChIキー

IBFBSBWSEWWRCP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。